Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, two methyl groups, and an ester functional group attached to a pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction is usually carried out in a high boiling point solvent like pyridine . Another method involves the reaction of pyridinethione with ethyl chloroacetate in the presence of sodium ethoxide, followed by Thrope–Ziegler cyclization in ethanolic potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate undergoes various types of chemical reactions, including:
Diazotization: The amino group can be diazotized using sodium nitrite in water, leading to the formation of diazo compounds.
Substitution: The ester functional group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic systems such as azoles, azines, and azepine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite for diazotization, thiourea, guanidine carbonate, and hydroxylamine hydrochloride for subsequent reactions . Reaction conditions often involve aqueous or ethanolic solutions and may require heating to facilitate the reactions.
Major Products Formed
Major products formed from the reactions of this compound include various heterocyclic compounds such as thienopyridine derivatives, pyrimidinones, and isoxazoles . These products are of interest due to their potential biological activities and applications in pharmaceuticals.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate involves its ability to act as both a nucleophile and an electrophile. The amino group can donate electrons, making it nucleophilic, while the ester carbonyl group can accept electrons, making it electrophilic . This dual functionality allows the compound to participate in a wide range of chemical reactions, forming various products with different biological activities.
Comparison with Similar Compounds
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate can be compared with similar compounds such as ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate . Both compounds share a similar core structure but differ in the presence of a thieno ring in the latter. This difference can lead to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
1393584-99-0 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5H,4,11H2,1-3H3 |
InChI Key |
CEKMWVRXRLGSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=N1)C)C)N |
Origin of Product |
United States |
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